(3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide
CAS No.: 1060196-56-6
Cat. No.: VC8203191
Molecular Formula: C24H26N2O2S
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060196-56-6 |
|---|---|
| Molecular Formula | C24H26N2O2S |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C24H26N2O2S/c27-22(21-2-1-7-29-21)26-6-5-18-3-4-19(11-20(18)26)25-23(28)24-12-15-8-16(13-24)10-17(9-15)14-24/h1-4,7,11,15-17H,5-6,8-10,12-14H2,(H,25,28) |
| Standard InChI Key | RQVNEEIAHZPHNM-UHFFFAOYSA-N |
| SMILES | C1CN(C2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6 |
| Canonical SMILES | C1CN(C2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide is C₂₇H₂₇N₃O₂S, with a molecular weight of 457.6 g/mol. The adamantane core confers rigidity and thermal stability, while the indolin-6-yl group introduces aromaticity and potential π-π stacking interactions. The thiophene-2-carbonyl moiety contributes electron-withdrawing characteristics, which may influence electronic properties and reactivity .
Key Structural Features:
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Adamantane Core: A diamondoid hydrocarbon structure known for high symmetry, hydrophobicity, and resistance to oxidation .
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Indolin-6-yl Group: A bicyclic structure combining benzene and pyrrole rings, often associated with bioactive molecules due to its planar aromatic system .
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Thiophene-2-Carbonyl Substituent: A sulfur-containing heterocycle linked via a carbonyl group, enhancing electrophilicity and enabling participation in conjugate addition reactions .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₇N₃O₂S |
| Molecular Weight | 457.6 g/mol |
| XLogP3 | 5.2 (estimated) |
| Hydrogen Bond Donors | 2 (amide NH, indoline NH) |
| Hydrogen Bond Acceptors | 4 (2 carbonyl O, 1 thiophene S) |
| Rotatable Bonds | 4 |
Synthetic Routes and Reaction Mechanisms
Adamantane Core Functionalization
The synthesis begins with the preparation of the (3r,5r,7r)-adamantane-1-carboxylic acid derivative. Industrial methods often employ catalytic hydrogenation of bicyclic precursors or Diels-Alder cyclizations under high-pressure conditions . The carboxyl group is activated using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC, DCC) to form the reactive acyl chloride or mixed anhydride intermediate.
Indoline-Thiophene Conjugate Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Adamantane activation | SOCl₂, DMF, 0°C → rt, 12 h | 85 |
| Indoline acylation | AlCl₃, thiophene-2-carbonyl chloride, DCM | 78 |
| Final coupling | Et₃B/O₂, DMSO, 60°C, 24 h | 65 |
Comparative Analysis with Structural Analogs
Adamantane-Benzothiazole vs. Adamantane-Indoline
Replacing the benzothiazole group in BenchChem’s compound with an indoline-thiophene system alters electronic and steric profiles:
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Electron Density: Indoline’s NH group increases hydrogen-bonding capacity compared to benzothiazole’s thioether .
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Steric Effects: The thiophene carbonyl adds bulk, potentially reducing off-target interactions in biological systems .
Thiophene vs. Furan/Pyrrole Carbonyls
Thiophene’s sulfur atom provides higher polarizability than furan (oxygen) or pyrrole (nitrogen), influencing redox behavior and metabolic stability .
Industrial and Materials Science Applications
High-Performance Polymers
Adamantane’s thermal stability (decomposition >300°C) makes it suitable for heat-resistant polymers. Incorporating indoline-thiophene units could enable conductive polymers for organic electronics .
Catalysis and Surface Modification
The adamantane-carboxamide group’s rigidity aids in creating molecularly imprinted polymers (MIPs) for sensor applications. Thiophene’s affinity for metal surfaces (e.g., Au, Pt) facilitates self-assembled monolayers (SAMs) .
Future Research Directions
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Synthetic Optimization: Developing continuous-flow systems to improve yield and scalability .
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In Vivo Toxicology: Assessing pharmacokinetics and organ-specific toxicity in murine models.
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Computational Modeling: Using DFT and MD simulations to predict binding affinities for neurodegenerative targets.
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